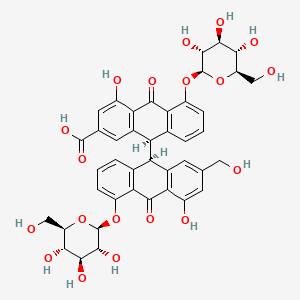
Sennoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sennoside C: is a natural compound belonging to the class of anthraquinone glycosides . . Sennosides are known for their potent laxative and hemostatic properties.
Vorbereitungsmethoden
Synthetische Wege::
- Sennosid C kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Umwandlungen und Glykosylierungsreaktionen.
- Ein gängiger synthetischer Weg beinhaltet die Glykosylierung von Anthrachinon-Aglykonen mit Glukose-Einheiten. Die spezifische Aglykonstruktur bestimmt die Art des produzierten Sennosids.
- Die industrielle Produktion von Sennosiden erfolgt typischerweise durch Extraktion aus Senna-Blättern.
- Die Blätter werden geerntet, getrocknet und verarbeitet, um die Wirkstoffe zu erhalten.
- Extraktionsmethoden umfassen Mazeration, Perkolation oder Soxhlet-Extraktion.
Analyse Chemischer Reaktionen
Reaktionstypen::
- Sennosiden können mehrere Reaktionen eingehen, darunter:
Oxidation: Oxidativer Abbau des Anthrachinonrings.
Reduktion: Reduktion der Carbonylgruppen.
Substitution: Substitutionsreaktionen an verschiedenen Positionen.
- Häufige Reagenzien umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Säure/Base-Katalysatoren.
- Sennosid C reagiert unter Bildung von Aglykon-Derivaten wie Rhein und Emodin .
- Diese Aglykone weisen ähnliche biologische Aktivitäten auf.
Wissenschaftliche Forschungsanwendungen
Chemie::
- Sennosiden dienen als wertvolle Werkzeuge zur Untersuchung von Glykosylierungsreaktionen und Kohlenhydratchemie.
- Forscher untersuchen ihre Reaktivität und Selektivität in Glykosylierungsprozessen.
- Abführende Eigenschaften: Sennosiden werden häufig zur Behandlung von Verstopfung eingesetzt. Sie wirken, indem sie Wasser im Darm zurückhalten und so den Stuhlgang fördern .
- Blutstillende Wirkung: Sennosiden haben sich als wirksam bei der Kontrolle von Blutungen aus Magen und Zwölffingerdarm erwiesen. Sie erhöhen die Thrombozytenzahl und den Fibrinogenspiegel, verkürzen die Gerinnungszeit und schützen vor Magenschleimhautverletzungen .
- Sennosiden finden Anwendungen in der pharmazeutischen Industrie und der Kräutermedizin.
- Sie sind wichtige Bestandteile von natürlichen Abführmitteln und Kräutertees.
5. Wirkmechanismus
- Sennosiden entfalten ihre Wirkung hauptsächlich im Dickdarm .
- Nach oraler Verabreichung werden sie teilweise im Dünndarm resorbiert.
- Im Dickdarm werden sie hydrolysiert und reduziert, um Rhein-Anthron oder Rhein-Anthron-8-Glucopyranosid zu bilden.
- Rhein-Anthron gilt als die eigentliche Wirkkomponente, die für die abführende Wirkung verantwortlich ist.
- Darüber hinaus hemmen Sennosiden den Glucose- und Natriumtransport durch die Darmwand und stimulieren so die Peristaltik.
Wirkmechanismus
- Sennosides exert their effects primarily in the large intestine .
- Upon oral administration, they are partially absorbed in the small intestine.
- In the colon, they undergo hydrolysis and reduction to form rhein anthrone or rhein anthrone-8-glucopyranoside .
- Rhein anthrone is considered the true active component responsible for the laxative effect.
- Additionally, sennosides inhibit glucose and sodium transport across the intestinal wall, stimulating peristalsis.
Vergleich Mit ähnlichen Verbindungen
- Sennosiden sind einzigartig aufgrund ihrer dualen Eigenschaften: abführend und blutstillend.
- Zu ähnlichen Verbindungen zählen andere Anthrachinon-Glykoside, die in Heilpflanzen vorkommen, wie z. B. Aloe-Emodin und Rhein .
Eigenschaften
CAS-Nummer |
37271-16-2 |
|---|---|
Molekularformel |
C42H40O19 |
Molekulargewicht |
848.8 g/mol |
IUPAC-Name |
4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26?,27?,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 |
InChI-Schlüssel |
ZFWOUNNKSHIAFK-JZOSXXJUSA-N |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
Isomerische SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
Synonyme |
rel-(9R,9’R)-5,5’-Bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)-10,10’-dioxo[9,9’-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5’-bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















